N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide
Description
Significance of Cyanoacetamide Derivatives as Synthetic Building Blocks
Cyanoacetamide and its derivatives are highly valued in organic synthesis due to their inherent reactivity and versatility. nih.govresearchgate.net These compounds serve as precursors for a wide array of heterocyclic and acyclic molecules. researchgate.net
The synthetic utility of cyanoacetamides is largely attributed to the presence of an active methylene (B1212753) group (-CH2-) flanked by two electron-withdrawing groups: the cyano (-CN) and the amide (-CONH-) functions. This arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even mild bases. The resulting carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. nih.gov
The cyano group itself is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions. This multifunctionality allows for a diverse range of chemical transformations.
The term "polyfunctional" aptly describes cyanoacetamides, as they possess multiple reactive sites. Beyond the active methylene and cyano groups, the amide moiety offers sites for both nucleophilic and electrophilic attack, depending on the reaction conditions. This rich reactivity spectrum enables their use in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, thereby increasing synthetic efficiency. nih.govresearchgate.net
Importance of the Biphenyl (B1667301) Scaffold in Chemical Design
The biphenyl unit is a privileged structural motif in chemistry, found in a wide range of important compounds, from pharmaceuticals to materials science. nih.gov
The biphenyl scaffold consists of two phenyl rings connected by a single carbon-carbon bond. A key structural feature is the torsional angle between the two rings. While a planar conformation would maximize pi-conjugation, steric hindrance between the ortho-hydrogens on adjacent rings often leads to a non-planar, twisted conformation in the ground state. mdpi.com This defined three-dimensional structure is crucial in molecular recognition and can be exploited in the design of targeted molecules.
The biphenyl scaffold can be readily functionalized, allowing for the introduction of various substituents that can modulate its electronic and steric properties. The integration of functional groups, such as the N-cyanoacetamide moiety in the case of N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide, allows for the projection of reactive groups in specific spatial orientations. This is a key principle in rational drug design and the development of new materials. nih.gov
Overview of this compound within the Context of Advanced Organic Synthesis
This compound, with the CAS number 168152-04-3 and a molecular weight of 236.27 g/mol , is a crystalline solid. bldpharm.com It represents a strategic amalgamation of the reactive cyanoacetamide unit and the structurally significant biphenyl scaffold. The synthesis of N-substituted cyanoacetamides is generally achieved through the reaction of a primary amine with a cyanoacetic acid derivative, such as ethyl cyanoacetate (B8463686). nih.gov In the case of the title compound, this would involve the reaction of 4-aminobiphenyl (B23562) with a suitable cyanoacetylating agent.
The presence of both the reactive methylene group and the biphenyl moiety suggests that this compound is a valuable intermediate for the synthesis of more complex molecules. For instance, a closely related compound, N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide, has been utilized as a scaffold for the synthesis of diverse heterocyclic compounds. sigmaaldrich.com This indicates that the active methylene group in this compound can be expected to undergo condensation reactions with various electrophiles.
The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is a classic transformation for which cyanoacetamides are well-suited. wikipedia.org This reaction, when applied to this compound, would lead to the formation of α,β-unsaturated products, which are themselves versatile intermediates for further synthetic manipulations.
While detailed, peer-reviewed research focusing exclusively on the synthesis and reactivity of this compound is not extensively available in the public domain, its chemical constitution allows for well-grounded predictions of its reactivity based on the established chemistry of its constituent functional groups. The compound holds promise as a building block in the construction of complex organic molecules with potential applications in medicinal chemistry and materials science, leveraging the combined attributes of the cyanoacetamide and biphenyl motifs.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-10-15(18)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGDXPOAYCXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of N 1,1 Biphenyl 4 Yl 2 Cyanoacetamide
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. For N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide, both one-dimensional and two-dimensional NMR techniques are employed to assemble a complete picture of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. ubc.ca In this compound, the aromatic protons of the biphenyl (B1667301) group typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.3 and 7.8 ppm. This complexity arises from the coupling between adjacent protons on the two phenyl rings. The protons on the phenyl ring directly attached to the nitrogen atom of the acetamide (B32628) group are influenced by the electronic effects of the amide substituent.
The methylene (B1212753) protons (CH₂) of the cyanoacetamide moiety are expected to resonate as a singlet, typically in the range of 3.6 to 3.9 ppm. The exact chemical shift can be influenced by the solvent and the electronic nature of the neighboring cyano and amide groups. The amide proton (NH) often presents as a broad singlet further downfield, its chemical shift being highly dependent on concentration and the solvent used, due to hydrogen bonding effects.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Biphenyl-H | 7.3 - 7.8 | Multiplet |
| Methylene-H (CH₂) | 3.6 - 3.9 | Singlet |
| Amide-H (NH) | 8.0 - 10.0 | Broad Singlet |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on experimental conditions.
Carbon-13 (¹³C) NMR Investigations
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.orglibretexts.org The spectrum of this compound displays distinct signals for each unique carbon environment. The carbons of the biphenyl rings typically resonate in the aromatic region, from approximately 125 to 142 ppm. ucl.ac.uk The quaternary carbons, including the one to which the other phenyl ring is attached and the one bonded to the nitrogen, will show distinct chemical shifts within this range.
The carbonyl carbon (C=O) of the amide group is characterized by a signal in the downfield region, typically between 160 and 170 ppm. libretexts.org The cyano group carbon (C≡N) usually appears in the range of 115-120 ppm. ucl.ac.uk The methylene carbon (CH₂) of the acetamide portion will have a signal in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Biphenyl-C | 125 - 142 |
| Carbonyl-C (C=O) | 160 - 170 |
| Cyano-C (C≡N) | 115 - 120 |
| Methylene-C (CH₂) | 25 - 40 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on experimental conditions.
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the biphenyl rings, helping to delineate the spin systems within each ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.comnih.gov An HSQC spectrum would show a cross-peak connecting the signal of the methylene protons to the signal of the methylene carbon, as well as cross-peaks for each aromatic proton and its directly attached carbon. researchgate.net This is a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes. uhcl.edubu.edu
Vibrational Modes of Cyano, Amide, and Biphenyl Groups
The IR and Raman spectra of this compound are rich with information.
Cyano Group (C≡N): The cyano group exhibits a sharp and characteristic stretching vibration. In the IR spectrum, this band typically appears in the region of 2240-2260 cm⁻¹. researchgate.net Its intensity can vary, but its sharp nature makes it a reliable diagnostic peak. In Raman spectroscopy, the C≡N stretch is also readily observed. researchgate.net
Amide Group: The amide functionality gives rise to several distinct vibrational bands. The C=O stretching vibration (Amide I band) is one of the most intense absorptions in the IR spectrum, typically found between 1650 and 1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) usually appears around 1550 cm⁻¹. The N-H stretching vibration is observed in the region of 3200-3400 cm⁻¹, often as a broad band due to hydrogen bonding. libretexts.org
Biphenyl Group: The biphenyl moiety contributes to several bands in the spectra. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the phenyl rings.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| Cyano (C≡N) | Stretching | 2240 - 2260 | IR, Raman |
| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 | IR |
| Amide (N-H) | Bending (Amide II) | ~1550 | IR |
| Amide (N-H) | Stretching | 3200 - 3400 | IR |
| Biphenyl (C-H) | Stretching | >3000 | IR, Raman |
| Biphenyl (C=C) | Stretching | 1400 - 1600 | IR, Raman |
Hydrogen Bonding Interactions from IR Spectroscopy
Infrared spectroscopy is particularly sensitive to hydrogen bonding. nih.gov In the solid state, the N-H group of the amide can act as a hydrogen bond donor, and the oxygen of the carbonyl group or the nitrogen of the cyano group can act as acceptors. The presence of intermolecular hydrogen bonding is often indicated by a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum. uhcl.edu The position and shape of this band can provide insights into the strength and nature of the hydrogen bonding network within the crystal lattice. For instance, a broad N-H band centered around 3300 cm⁻¹ would be strong evidence for significant hydrogen bonding interactions. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.
For this compound, the theoretical monoisotopic mass can be calculated based on its chemical formula, C₁₅H₁₂N₂O. This calculated exact mass serves as a benchmark for experimental HRMS analysis. In a typical workflow, the compound would be ionized, commonly using techniques like electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally measured m/z value would then be compared to the theoretical value. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula.
While specific HRMS data for this compound is not publicly documented, the analysis of related N-monosubstituted cyanoacetamides has been reported, detailing their fragmentation patterns under electron ionization. researchgate.net Such studies, while not providing the exact mass confirmation of HRMS, contribute to a broader understanding of the mass spectrometric behavior of this class of compounds.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂N₂O |
| Monoisotopic Mass | 236.09496 Da |
| Average Mass | 236.269 g/mol |
Note: Data is calculated based on the chemical structure.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ugr.es This technique would reveal detailed information about the bond lengths, bond angles, and torsion angles of this compound, as well as the nature of the intermolecular forces that govern its crystal packing. In the absence of a specific crystal structure for the title compound, analysis of closely related structures provides valuable insights.
Determination of Molecular Geometry and Conformation
The molecular geometry of this compound is largely defined by the conformation of its constituent parts: the biphenyl group and the cyanoacetamide tail.
A key feature of the biphenyl moiety is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, biphenyl itself is not planar in the gas phase, exhibiting a torsion angle of approximately 44°. In the solid state, this angle can vary depending on the crystal packing forces. For instance, in the crystal structure of a related compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the aromatic rings of the biphenyl unit is 38.14 (2)°. nih.govresearchgate.net Other studies on cyano-biphenyl derivatives have reported dihedral angles ranging from approximately 31° to 39°. nih.govnih.gov It is therefore highly probable that the biphenyl group in this compound also adopts a non-planar conformation in the solid state, with a similar dihedral angle.
The geometry of the cyanoacetamide portion is expected to be relatively planar, facilitating delocalization of electron density. The amide linkage (-NH-C=O) typically adopts a trans conformation due to lower steric hindrance.
Table 2: Representative Crystallographic Data for a Related Biphenyl Compound (4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate)
| Parameter | Value | Reference |
| Dihedral Angle (Biphenyl Rings) | 38.14 (2)° | nih.govresearchgate.net |
| C—O—C—C Torsion Angle | 179.1 (2)° | nih.govresearchgate.net |
Note: This data is for a related compound and serves as a predictive model for the geometry of the biphenyl moiety in the title compound.
Analysis of Intermolecular Interactions in the Solid State
The way molecules of this compound pack in a crystal is dictated by a network of intermolecular interactions. These non-covalent forces are crucial in determining the physical properties of the solid, such as melting point and solubility.
Given the functional groups present, several types of intermolecular interactions are anticipated:
Hydrogen Bonding: The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is highly likely that strong N-H···O=C hydrogen bonds form, linking molecules into chains or more complex networks.
π-π Stacking: The aromatic biphenyl rings can interact through π-π stacking. These interactions, which can be parallel-displaced or T-shaped, are a significant cohesive force in the crystals of many aromatic compounds. Computational studies on molecules like p-butyl-p'-cyano-biphenyl have detailed the importance of stacking interactions. scirp.orgresearchgate.net
C-H···N and C-H···π Interactions: The nitrile group (-C≡N) can act as a weak hydrogen bond acceptor, forming C-H···N interactions. Additionally, weaker C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also plausible.
In the crystal structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, molecules are linked by weak C—H⋯O interactions. researchgate.netnih.gov It is expected that the more potent N-H···O hydrogen bonds in this compound would play a more dominant role in its crystal packing.
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including stability, solubility, and melting point. The existence of polymorphism in this compound is a distinct possibility, arising from different possible arrangements of molecules and networks of intermolecular interactions in the solid state. chemicalbook.com
Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. nih.gov For this compound, crystal engineering strategies could be employed to deliberately target specific crystal packing arrangements. For instance, by co-crystallizing with other molecules (coformers) that can form predictable hydrogen bonds or other supramolecular synthons, it might be possible to systematically modify the crystal structure and, consequently, its physical properties. Studies on other cyano-containing organic compounds have demonstrated how different crystallization conditions can lead to the formation of stable, crystallographically pure polymorphic forms. nih.gov However, to date, no specific studies on the polymorphism or crystal engineering of this compound have been reported in the literature.
Computational and Theoretical Investigations of N 1,1 Biphenyl 4 Yl 2 Cyanoacetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. ic.ac.ukmaterialsciencejournal.org All theoretical calculations performed with DFT are typically carried out at a specific level of theory, such as B3LYP, with a basis set like 6-311G(d,p). materialsciencejournal.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap suggests higher reactivity and a "softer" molecule, while a larger gap indicates greater stability and "hardness". mdpi.comsemanticscholar.org
For N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide, the HOMO is expected to be localized primarily on the electron-rich regions, namely the biphenyl (B1667301) ring system and the nitrogen atom of the amide group. The LUMO, conversely, would likely be distributed over the electron-withdrawing cyanoacetamide moiety, particularly the cyano (C≡N) and carbonyl (C=O) groups. This spatial separation of frontier orbitals is a key indicator of intramolecular charge transfer (ICT) capabilities upon electronic excitation. researchgate.net
Based on calculations of structurally similar molecules, a set of theoretical electronic properties for this compound can be estimated. materialsciencejournal.org Global reactivity descriptors, which provide insight into the molecule's behavior, can be calculated from the HOMO and LUMO energies. materialsciencejournal.org
| Property | Symbol | Formula | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.06 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.52 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.54 |
| Ionization Potential | I | -EHOMO | 7.06 |
| Electron Affinity | A | -ELUMO | 2.52 |
| Global Hardness | η | (I - A) / 2 | 2.27 |
| Electronegativity | χ | (I + A) / 2 | 4.79 |
| Chemical Potential | µ | -(I + A) / 2 | -4.79 |
| Global Electrophilicity Index | ω | µ² / (2η) | 5.05 |
| Table 1: Predicted global reactivity parameters for this compound based on DFT calculations of analogous compounds. materialsciencejournal.org |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgtci-thaijo.org The MESP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates the most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netchemrxiv.org
In the MESP map of this compound, distinct reactive regions are anticipated:
Negative Potential: The most electron-rich areas are expected around the carbonyl oxygen and the nitrogen atom of the cyano group. These sites are susceptible to electrophilic attack. chemrxiv.org
Positive Potential: The most electron-deficient region is predicted to be the hydrogen atom of the amide group (N-H). This site is a likely hydrogen bond donor. chemrxiv.org
Neutral/Slightly Negative Potential: The aromatic biphenyl rings would exhibit a delocalized π-electron system, generally presenting a neutral to slightly negative potential.
This analysis helps in understanding how the molecule would interact with biological receptors or other molecules, where electrostatic interactions are often dominant. chemrxiv.org
Theoretical vibrational analysis, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov By calculating the harmonic frequencies of the normal modes of vibration, specific spectral peaks can be assigned to the motions of particular functional groups. This is crucial for interpreting experimental spectra and confirming molecular structure. researchgate.net
For this compound, the characteristic vibrational frequencies can be predicted based on studies of similar compounds. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3400 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C≡N (Nitrile) | Stretching | ~2225 |
| C=O (Amide I) | Stretching | ~1670 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| N-H (Amide II) | Bending | ~1550 |
| C-N (Amide) | Stretching | ~1260 |
| Table 2: Predicted characteristic vibrational frequencies for this compound based on DFT calculations of related compounds. researchgate.net |
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net This is achieved by calculating the potential energy surface (PES) as a function of rotation around one or more single bonds. researchgate.net For this compound, the most significant conformational flexibility arises from rotation around two key bonds: the C-C bond linking the two phenyl rings and the C-N bond connecting the biphenyl moiety to the amide group.
The dihedral angle between the two phenyl rings in a biphenyl system is a classic subject of conformational analysis. In the gas phase, the molecule is non-planar to minimize steric repulsion between the ortho-hydrogens, typically adopting a dihedral angle between 35° and 45°. ic.ac.uk Crystal structure analysis of a similar molecule, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, shows a dihedral angle of 38.14°. nih.gov A fully planar conformation (0° dihedral) is energetically unfavorable due to steric clash, while a perpendicular conformation (90° dihedral) is also disfavored as it disrupts π-conjugation between the rings. The rotational barrier is a balance between these steric and electronic effects. ic.ac.uk Similarly, rotation around the C(biphenyl)-N(amide) bond will have its own energy profile influenced by steric hindrance and the extent of conjugation between the biphenyl π-system and the amide group.
Molecular Dynamics Simulations
While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. acs.orgtandfonline.com This allows for the study of conformational dynamics and stability in various environments, such as in a solvent. researchgate.netbu.edu
MD simulations can be used to assess the conformational stability of this compound in different media, such as in a vacuum (gas phase) or in an explicit solvent like water. bu.edu A key parameter for evaluating stability is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions in the simulation from a reference structure over time. researchgate.net A low and stable RMSD value over a simulation period (e.g., 50-200 ns) indicates that the molecule maintains a stable conformation. researchgate.net
Intermolecular Interaction Dynamics
The study of intermolecular interactions is crucial for understanding the crystal packing, polymorphism, and solid-state properties of a molecule like this compound. Computational methods provide a powerful lens through which to analyze these non-covalent interactions.
One of the key techniques for visualizing and quantifying intermolecular contacts in a crystal structure is Hirshfeld surface analysis . For a related biphenyl derivative, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, Hirshfeld surface analysis was employed to characterize its intermolecular interactions in detail nih.gov. This analysis maps various properties onto the surface, such as d_norm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness, to identify and characterize different types of intermolecular interactions, including hydrogen bonds and hydrophobic contacts nih.gov. A similar analysis for this compound would be invaluable in elucidating how the biphenyl, cyano, and acetamide (B32628) moieties participate in crystal lattice formation.
Furthermore, Natural Bond Orbital (NBO) analysis can be used to investigate the nature and magnitude of intermolecular interactions. In a study on acetamide derivatives, NBO analysis was used to reveal the nature of intermolecular interactions by examining donor-acceptor orbital interactions nih.gov. For this compound, NBO analysis could quantify the strength of hydrogen bonds involving the amide N-H and C=O groups, as well as weaker C-H···O and C-H···N interactions.
The dynamics of these interactions can be further explored using Molecular Dynamics (MD) simulations . For instance, a 50-nanosecond MD simulation was performed on an α,β-unsaturated 2-cyanoacetamide (B1669375) derivative to evaluate the stability of its interaction with a protein at different temperatures nih.gov. A similar MD simulation of crystalline this compound could provide insights into the stability of its crystal lattice, the vibrational modes of the intermolecular bonds, and the conformational flexibility of the molecule in the solid state.
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. This approach is particularly useful for estimating physical, chemical, and biological properties without the need for experimental measurements.
A QSPR study on this compound would begin with the calculation of a wide range of molecular descriptors. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO-LUMO energies, dipole moment, and partial atomic charges.
For example, a QSPR study on diphenylphosphoryl acetamide ionophores utilized molecular fragments as descriptors to predict their potentiometric sensitivities towards different metal cations sciforum.net. The study employed Partial Least Squares (PLS) models to establish a correlation between the descriptors and the observed property sciforum.net.
For this compound, a QSPR model could be developed to predict properties such as melting point, solubility, or even its potential as a corrosion inhibitor, as has been studied for other cyanoacetamide derivatives researchgate.net. The general workflow for such a study is presented in the table below.
| Step | Description |
| 1. Data Set Preparation | A dataset of molecules with known properties, structurally related to this compound, would be compiled. |
| 2. Descriptor Calculation | A variety of molecular descriptors would be calculated for each molecule in the dataset. |
| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical model correlating the descriptors with the property of interest. |
| 4. Model Validation | The predictive power of the model would be assessed using internal and external validation techniques. |
| 5. Prediction | The validated QSPR model could then be used to predict the properties of this compound. |
Reaction Mechanism Studies using Computational Chemistry
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. The synthesis of this compound likely involves the formation of an amide bond between 4-biphenylamine and a derivative of 2-cyanoacetic acid.
A common method for synthesizing related cyanoacetamide derivatives is the Knoevenagel condensation nih.govresearchgate.net. For instance, the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives was achieved through the Knoevenagel condensation of aromatic aldehydes with 2-cyanoacetamide nih.gov.
A computational study of the synthesis of this compound could involve the following steps, as illustrated in the table below.
| Step | Computational Method | Information Gained |
| 1. Reactant and Product Optimization | Density Functional Theory (DFT) calculations would be used to determine the optimized geometries and electronic structures of the reactants and products. | Ground-state energies and molecular properties. |
| 2. Transition State Search | Computational methods would be employed to locate the transition state structure connecting the reactants and products. | The energy barrier of the reaction (activation energy). |
| 3. Intrinsic Reaction Coordinate (IRC) Calculation | An IRC calculation would be performed to confirm that the found transition state correctly connects the reactants and the products. | The minimum energy path of the reaction. |
| 4. Solvent Effects | The influence of the solvent on the reaction mechanism and energetics could be modeled using implicit or explicit solvent models. | More realistic reaction energetics that can be compared with experimental observations. |
Density Functional Theory (DFT) is a widely used quantum chemical method for such studies. For example, DFT calculations have been used to study the reactivity of furan (B31954) with a Ziegler-Natta catalyst, providing insights into the reaction mechanism at a molecular level mdpi.com. A similar DFT-based investigation into the synthesis of this compound would provide a detailed understanding of the reaction pathway, the role of any catalysts, and the factors influencing the reaction rate and yield.
Chemical Reactivity and Transformation of N 1,1 Biphenyl 4 Yl 2 Cyanoacetamide
Reactions Involving the Active Methylene (B1212753) Group (C-2)
The methylene group (CH₂) situated between the electron-withdrawing cyano (-CN) and carbonyl (-C=O) groups is highly acidic and is referred to as an active methylene group. This acidity allows for the easy formation of a carbanion, which can then act as a nucleophile in a range of reactions, including condensations, alkylations, and cycloadditions. periodikos.com.br
The Knoevenagel condensation is a cornerstone reaction for active methylene compounds like N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide. nih.gov This reaction involves the base-catalyzed condensation with aldehydes or ketones to form a new carbon-carbon double bond. periodikos.com.br The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, and can be catalyzed by weak bases such as piperidine (B6355638), trimethylamine, or ammonium (B1175870) acetate. periodikos.com.brperiodikos.com.br
The reaction with aromatic aldehydes, for instance, yields α,β-unsaturated cyanoacrylamide derivatives. These products, such as (E)-N-([1,1'-biphenyl]-4-yl)-2-cyano-3-phenylacrylamide, are important precursors for various biologically active molecules and materials. periodikos.com.brperiodikos.com.br The use of microwave irradiation has also been shown to accelerate the reaction and improve yields, aligning with green chemistry principles. nih.gov
The general mechanism involves the deprotonation of the active methylene group by the base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield the final condensed product. periodikos.com.br
Table 1: Examples of Knoevenagel Condensation with Aromatic Aldehydes This table presents representative examples of the Knoevenagel condensation. While these specific reactions may not have been published for the N-([1,1'-biphenyl]-4-yl) derivative, they illustrate the expected products and conditions based on the known reactivity of N-substituted cyanoacetamides.
| Aromatic Aldehyde | Product | Typical Catalyst | Typical Conditions | Expected Yield Range |
|---|---|---|---|---|
| Benzaldehyde | (E)-N-([1,1'-Biphenyl]-4-yl)-2-cyano-3-phenylacrylamide | Piperidine | Ethanol (B145695), Reflux | High |
| 4-Methoxybenzaldehyde | (E)-N-([1,1'-Biphenyl]-4-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide | Ammonium Acetate | Microwave, 160W | Excellent nih.gov |
| 4-Nitrobenzaldehyde | (E)-N-([1,1'-Biphenyl]-4-yl)-3-(4-nitrophenyl)-2-cyanoacrylamide | Trimethylamine | Ethanol, Room Temp | Excellent periodikos.com.brnih.gov |
| Thiophene-2-carbaldehyde | (E)-N-([1,1'-Biphenyl]-4-yl)-2-cyano-3-(thiophen-2-yl)acrylamide | Piperidine | Ethanol, Reflux | Excellent mdpi.com |
The nucleophilic carbanion generated from the active methylene group of this compound can readily participate in alkylation and acylation reactions with suitable electrophiles.
Alkylation: The reaction with alkyl halides (e.g., phenacyl bromide) in the presence of a base like triethylamine (B128534) leads to the formation of a new carbon-carbon bond at the C-2 position. researchgate.net This allows for the introduction of various alkyl chains, further functionalizing the molecule for subsequent synthetic steps.
Acylation: Similarly, acylation can be achieved using acylating agents such as acid chlorides or anhydrides. This introduces an acyl group at the active methylene position, creating a β-dicarbonyl-like functionality which can be a precursor for various heterocyclic systems. For example, Friedel-Crafts acylation of biphenyl (B1667301) itself with anhydrides is a known method to produce keto-acids. nih.gov While this reaction occurs on the aromatic ring, direct acylation at the active methylene group of the title compound would follow a different pathway, driven by the acidity of the C-2 protons.
Table 2: Representative Alkylation and Acylation Reactions This table illustrates potential alkylation and acylation reactions at the C-2 position based on the general reactivity of active methylene compounds.
| Reagent Type | Specific Reagent | Expected Product | Typical Conditions |
|---|---|---|---|
| Alkylation | Benzyl Bromide | N-([1,1'-Biphenyl]-4-yl)-2-benzyl-2-cyanoacetamide | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) |
| Alkylation | Phenacyl Bromide | N-([1,1'-Biphenyl]-4-yl)-2-cyano-3-oxo-3-phenylpropanamide | Triethylamine, Ethanol, Reflux researchgate.net |
| Acylation | Acetyl Chloride | N-([1,1'-Biphenyl]-4-yl)-2-cyano-3-oxobutanamide | Strong Base (e.g., NaH), Anhydrous Conditions |
| Acylation | Benzoyl Chloride | N-([1,1'-Biphenyl]-4-yl)-2-cyano-3-oxo-3-phenylpropanamide | Base (e.g., Pyridine), DCM |
The active methylene group and the adjacent cyano group can participate in cyclization reactions to form various heterocyclic rings. One important transformation is a variation of the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form an enamine, which is then hydrolyzed to a cyclic ketone. wikipedia.org
More relevant to this compound is its reaction as a Michael donor. For instance, reacting with α,β-unsaturated nitriles like α-cyanocinnamonitriles under Michael reaction conditions can lead to the formation of highly substituted pyridine (B92270) derivatives. researchcommons.org The reaction proceeds via an initial Michael addition of the cyanoacetamide carbanion to the unsaturated nitrile, followed by an intramolecular cyclization (imination) and tautomerization to yield the stable aromatic pyridine ring.
Formal [3+2] cycloaddition reactions have also been reported for related systems, where derivatives of cyanoacetamide react with azides to form triazoles after a series of steps including cycloaddition and rearrangement. nih.gov
Reactivity of the Cyano Group (-CN)
The cyano (nitrile) group is a versatile functional group that can undergo several important transformations, most notably reduction to a primary amine or hydrolysis to a carboxylic acid.
The cyano group can be reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. researchgate.net Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere is another common and often more scalable method. nih.gov
This reaction would convert this compound into N-([1,1'-Biphenyl]-4-yl)-3-aminopropanamide . This introduces a basic primary amine functionality, which is a key feature in many pharmacologically active molecules.
Table 3: Reagents for the Reduction of the Cyano Group
| Reagent | Product | Typical Conditions | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | N-([1,1'-Biphenyl]-4-yl)-3-aminopropanamide | 1. Anhydrous THF or Et₂O; 2. Aqueous workup | researchgate.net |
| Catalytic Hydrogenation (H₂/Catalyst) | N-([1,1'-Biphenyl]-4-yl)-3-aminopropanamide | Raney Nickel or PtO₂, High Pressure H₂ | nih.gov |
| Diborane (B₂H₆) | N-([1,1'-Biphenyl]-4-yl)-3-aminopropanamide | THF, followed by acid hydrolysis | General Nitrile Reduction |
The cyano group can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. The reaction proceeds through an amide intermediate. youtube.com
Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile is protonated, making it more susceptible to nucleophilic attack by water. The intermediate amide is then further hydrolyzed to the carboxylic acid and an ammonium salt. youtube.com
Under basic conditions (e.g., refluxing with aqueous NaOH or KOH), the hydroxide (B78521) ion attacks the nitrile carbon directly. The initially formed amide is then hydrolyzed to a carboxylate salt. Acidification in a separate workup step is required to obtain the free carboxylic acid.
Hydrolysis of this compound would yield 2-([1,1'-Biphenyl]-4-ylamino)-2-oxoacetic acid , also known as N-(biphenyl-4-yl)malonamic acid. The synthesis of various substituted biphenyl carboxylic acids is a well-established area of research. rsc.orgajgreenchem.com
Table 4: Conditions for the Hydrolysis of the Cyano Group
| Conditions | Intermediate | Final Product (after workup) | Reference |
|---|---|---|---|
| Acidic (e.g., aq. H₂SO₄, heat) | N-([1,1'-Biphenyl]-4-yl)-2-carbamoylacetamide | N-([1,1'-Biphenyl]-4-yl)malonamic acid | youtube.com |
| Basic (e.g., aq. NaOH, heat) | N-([1,1'-Biphenyl]-4-yl)-2-carbamoylacetamide | N-([1,1'-Biphenyl]-4-yl)malonamic acid | General Nitrile Hydrolysis |
Nucleophilic Addition Reactions
The carbon atom situated between the electron-withdrawing cyano (-CN) and carbonyl (-C=O) groups in this compound is highly acidic, making the methylene group a potent nucleophile. This reactivity is central to many of its chemical transformations.
Enaminonitriles, which are key synthetic intermediates, can be formed from this active methylene group. For instance, the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would yield an (E)-2-cyano-3-(dimethylamino)acrylamide derivative. researchgate.net These enaminonitriles are versatile building blocks for synthesizing various heterocyclic compounds. researchgate.net
A prominent reaction involving this nucleophilic center is the Knoevenagel condensation. nih.gov In this reaction, the active methylene group condenses with aldehydes or ketones, typically catalyzed by a weak base like ammonium acetate. nih.gov This leads to the formation of α,β-unsaturated cyanoacetamide derivatives. nih.gov For example, reaction with an aromatic aldehyde would produce a 2-benzylidene-2-cyanoacetamide derivative. Such reactions can be efficiently carried out using green chemistry principles, such as microwave irradiation. nih.gov
The cyanoacetamide moiety can also react with isothiocyanates in the presence of a base, followed by alkylation, to form ketene (B1206846) N,S-acetal derivatives. researchgate.net These intermediates are valuable in the synthesis of various heterocyclic systems, including pyrazoles. researchgate.net
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Aromatic Aldehyde | Ammonium Acetate, Microwave Irradiation | α,β-Unsaturated Cyanoacetamide Derivative | nih.gov |
| N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | Microwave Irradiation | (E)-2-cyano-3-(dimethylamino)acrylamide Derivative | researchgate.net |
| Isothiocyanate, Methyl Iodide | Base (e.g., KOH) | Ketene N,S-Acetal Derivative | researchgate.net |
Transformations of the Amide Linkage (-CONH-)
The amide bond in this compound is a robust functional group, but it can undergo transformations under specific reaction conditions, primarily through hydrolysis or substitution at the nitrogen atom.
Amide hydrolysis involves the cleavage of the C-N bond. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, the amide linkage can be hydrolyzed. nih.gov The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses, cleaving the C-N bond. The final products of this reaction would be 4-aminobiphenyl (B23562) and cyanoacetic acid .
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process, often requiring heat, results in the formation of a carboxylate salt and an amine. Upon workup, this would yield 4-aminobiphenyl and the salt of cyanoacetic acid .
A related reaction involves the acid-catalyzed hydrolysis and intramolecular cyclization of N-cyano sulfoximines, which proceeds through the hydrolysis of the N-cyano group to an N-urea intermediate before subsequent transformations. nih.gov
Alkylation or acylation of the amide nitrogen can occur, though it is often less straightforward than O-alkylation. researchgate.net Amides are weak bases, and protonation or alkylation typically occurs at the oxygen atom first, which is the more nucleophilic site. researchgate.net
Direct N-alkylation generally requires converting the amide into its conjugate base (an amidate anion) using a strong base. This anion can then react with an alkylating agent. However, under neutral conditions with powerful electrophiles like trialkyloxonium salts, O-alkylation to form an imino ether is often the favored pathway. researchgate.net The thermodynamically more stable N-substituted product may sometimes be obtained through rearrangement of the initially formed O-substituted product. researchgate.net
The synthesis of N-substituted amides related to the biphenyl structure has been achieved by condensing 4-biphenyl acetyl chloride with various amides, forming new imide linkages (-CO-NH-CO-). asianpubs.org This demonstrates a pathway for N-acylation.
Table 2: Potential Amide Linkage Transformations
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄), Heat | 4-Aminobiphenyl + Cyanoacetic Acid | nih.gov |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), Heat | 4-Aminobiphenyl + Salt of Cyanoacetic Acid | |
| N-Alkylation | Strong Base, then Alkyl Halide | N-Alkyl-N-([1,1'-biphenyl]-4-yl)-2-cyanoacetamide | researchgate.net |
| N-Acylation | Acyl Chloride, Base | N-Acyl-N-([1,1'-biphenyl]-4-yl)-2-cyanoacetamide | asianpubs.org |
Reactions Involving the Biphenyl Moiety
The biphenyl group provides a large, aromatic scaffold that can undergo further substitution and functionalization.
The biphenyl system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. youtube.compharmdguru.com The position of substitution is directed by the existing substituents on the rings. uci.edu
In this compound, the ring substituted with the amide group (Ring A) is influenced by the -NH-CO-CH₂-CN group. The amide group is an ortho, para-directing activator due to the lone pair on the nitrogen atom participating in resonance with the ring. This effect generally outweighs the electron-withdrawing inductive effect of the carbonyl group. Therefore, electrophiles will preferentially attack the positions ortho to the amide substituent (positions 3 and 5).
The second phenyl ring (Ring B) is influenced by the substituted phenyl group attached to it. The entire -C₆H₄-NH-CO-CH₂-CN substituent acts as a deactivating group on Ring B, but it directs incoming electrophiles to the ortho (2') and para (4') positions. youtube.com The para position (4') is typically favored due to reduced steric hindrance.
Table 3: Directing Effects in Electrophilic Aromatic Substitution
| Ring | Directing Group | Effect | Favored Positions | Reference |
|---|---|---|---|---|
| Ring A (Amide-substituted) | -NH-CO-CH₂-CN | Activating, Ortho, Para-directing | 3- and 5- (ortho) | uci.edu |
| Ring B (Unsubstituted Phenyl) | -C₆H₄-NH-CO-CH₂-CN | Deactivating, Ortho, Para-directing | 2'- (ortho) and 4'- (para) | youtube.com |
Modern cross-coupling reactions provide powerful tools for the further functionalization of the biphenyl rings. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds with high precision.
One of the most common methods is the Suzuki cross-coupling reaction . nih.gov If a halogen (e.g., bromine or iodine) or a triflate group were introduced onto one of the biphenyl rings, it could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst. nih.gov This would enable the introduction of alkyl, alkenyl, aryl, or heteroaryl substituents at specific positions. For example, a Suzuki coupling of a brominated derivative with a phenylboronic acid would create a terphenyl structure.
Other functionalization strategies include cyclometalation , where an organometallic reagent can induce C-H activation and metalation of the biphenyl core, creating a reactive intermediate that can be trapped with various electrophiles to introduce new functional groups. researchgate.net
Applications as a Synthon for Complex Organic Molecules
This compound is a valuable building block in synthetic organic chemistry due to the presence of several reactive functional groups. tubitak.gov.tr The active methylene group, positioned between the electron-withdrawing cyano and carbonyl groups, is highly susceptible to condensation and substitution reactions. Concurrently, the cyano and amide functionalities serve as electrophilic sites, enabling cyclization reactions with various bidentate reagents to form a wide array of heterocyclic compounds. tubitak.gov.tr
Heterocyclic Ring Formations
The strategic placement of reactive sites within this compound makes it an ideal precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. These heterocyclic moieties are central to many pharmacologically active agents and functional materials. rsc.org
The synthesis of substituted pyridines and their partially saturated analogs, dihydropyridines, represents a significant application of this compound. These nitrogen-containing six-membered rings are core structures in numerous pharmaceutical compounds. nih.gov Multicomponent reactions (MCRs) are a common and efficient strategy for constructing these complex rings in a single step. rsc.org
One prevalent method involves the reaction of this compound with α,β-unsaturated carbonyl compounds, such as chalcones, in the presence of an ammonium salt (e.g., ammonium acetate) which serves as the nitrogen source for the pyridine ring. bhu.ac.in This reaction typically proceeds through an initial Michael addition of the active methylene group to the chalcone, followed by cyclization and subsequent oxidation or aromatization to yield the highly substituted pyridine derivative.
The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can also be adapted to utilize this synthon. researchgate.net In a typical Hantzsch-type reaction, this compound would react with an aldehyde and a β-ketoester to form a 1,4-dihydropyridine (B1200194) derivative. nih.govnih.gov These dihydropyridines are notable for their role as calcium channel blockers. mdpi.comnanobioletters.com
| Reactants | Product Type | Key Reaction Name/Type | Reference(s) |
| This compound, Chalcone, Ammonium Acetate | Polysubstituted Pyridine | Multicomponent Reaction (MCR) | bhu.ac.in |
| This compound, Aldehyde, β-Ketoester, Ammonium Hydroxide | 1,4-Dihydropyridine | Hantzsch Dihydropyridine Synthesis (MCR) | researchgate.net |
| This compound, 1,3-Dicarbonyl Compound, Ammonium Acetate, Oxidizing Agent | Substituted Pyridine | One-pot Cyclocondensation/Aromatization | nih.gov |
The reactivity of this compound extends to the formation of five-membered nitrogen heterocycles like pyrazoles, as well as other systems including pyrimidines and triazines. researchgate.net The synthesis of pyrazoles typically involves the condensation of the cyanoacetamide derivative with hydrazine (B178648) or its substituted counterparts. The reaction proceeds by initial attack of the hydrazine on either the cyano or carbonyl group, followed by intramolecular cyclization and dehydration to furnish the pyrazole (B372694) ring.
For instance, a related precursor, N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide, has been effectively used as a scaffold to synthesize a variety of heterocyclic compounds, demonstrating the utility of the biphenyl-cyano-amide framework in generating diverse molecular structures. researchgate.net Similarly, reaction with amidines or urea (B33335) can lead to the formation of pyrimidine (B1678525) rings, which are foundational components of nucleobases.
| Reactants | Product Type | General Reaction Type | Reference(s) |
| This compound, Hydrazine Hydrate | Aminopyrazole | Condensation/Cyclization | researchgate.net |
| This compound, Phenylhydrazine | N-Phenylaminopyrazole | Condensation/Cyclization | researchgate.net |
| This compound, Guanidine | Diaminopyrimidine | Cyclocondensation |
A cornerstone reaction for synthesizing sulfur-containing heterocycles from this compound is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org This powerful, one-pot multicomponent reaction involves the condensation of the cyanoacetamide with a carbonyl compound (an aldehyde or ketone) and elemental sulfur in the presence of a base. nih.govarkat-usa.org The reaction yields highly functionalized 2-aminothiophenes, which are valuable intermediates in medicinal chemistry and materials science. nih.govsciforum.net
The biphenyl moiety from the starting material becomes a substituent on the resulting thiophene (B33073) ring, specifically on the amide nitrogen. This introduces a significant structural feature that can influence the biological activity or physical properties of the final compound. researchgate.net The resulting 2-aminothiophene-3-carboxamide (B79593) structure is a bioisostere of anthranilic acid, a well-known pharmacophore. nih.gov
| Reactants | Product Type | Key Reaction Name | Reference(s) |
| This compound, Ketone/Aldehyde, Elemental Sulfur, Base | 2-Aminothiophene-3-carboxamide | Gewald Reaction | wikipedia.orgnih.govarkat-usa.org |
| This compound, Carbon Disulfide, Alkyl Halide, Base | 1,3-Dithiole or Thiazole derivative | Cyclocondensation | organic-chemistry.org |
Synthesis of Multifunctional Compounds
The use of this compound as a synthon directly leads to the creation of multifunctional compounds. The products of its cyclization reactions inherently possess the bulky, aromatic biphenyl group, which is a known pharmacophore and a key component in liquid crystals and organic semiconductors. researchgate.netnih.gov Furthermore, the heterocyclic rings formed (pyridines, thiophenes, etc.) are themselves decorated with reactive functional handles, such as amino and cyano groups, which are available for subsequent chemical transformations. researchgate.net
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.
For the Gewald reaction , the mechanism is understood to begin with a Knoevenagel condensation between the active methylene of the cyanoacetamide and the carbonyl compound, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate. wikipedia.orgorganic-chemistry.org The exact mechanism of sulfur addition is not fully elucidated but is thought to involve the formation of a sulfur-adduct at the β-carbon, followed by intramolecular cyclization onto the cyano group and subsequent tautomerization to yield the final 2-aminothiophene. wikipedia.org
In the synthesis of pyridines from chalcones, the mechanism is believed to start with a base-catalyzed Michael addition of the cyanoacetamide's α-carbon to the β-carbon of the chalcone. The resulting adduct then undergoes cyclization, where the amide nitrogen or the α-carbon anion attacks a carbonyl or cyano group, respectively. Subsequent dehydration and oxidation/aromatization lead to the stable pyridine ring.
The mechanism for the Hantzsch dihydropyridine synthesis is well-established. It likely involves the formation of a vinylogous amide from the β-ketoester and ammonia, and a Knoevenagel adduct from the aldehyde and the this compound. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. researchgate.net
Potential Applications in Materials Science and Industrial Chemistry
Supramolecular Assembly and Material Design
The ability of molecules to self-assemble into ordered, functional, higher-order structures is a cornerstone of modern material design. N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide possesses the necessary functional groups to participate in predictable, non-covalent interactions, making it a valuable building block in supramolecular chemistry. nih.gov
In the solid state, the acetamide (B32628) group (-CONH-) and the cyano group (-C≡N) of this compound are primary drivers for the formation of extensive hydrogen-bonding networks. The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of strong, directional interactions.
These interactions can lead to various structural motifs, such as infinite chains or two-dimensional sheets. japtronline.comnih.gov For instance, N-H···O hydrogen bonds between the amide groups of adjacent molecules can create robust one-dimensional chains. nih.gov These chains can be further interlinked by weaker C-H···O or C-H···N interactions involving the biphenyl (B1667301) rings and cyano groups, leading to complex three-dimensional architectures. japtronline.comnih.gov The cyano group itself can act as a hydrogen bond acceptor, participating in N-H···N or C-H···N bonds, further stabilizing the crystal lattice. researchgate.net The specific arrangement of these hydrogen bonds dictates the crystal packing and, consequently, the material's physical properties.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |
| Amide N-H | Amide C=O | Strong (N-H···O) | Infinite Chains, Rings (Dimers) |
| Amide N-H | Cyano C≡N | Moderate (N-H···N) | Inter-chain/Inter-sheet linking |
| Biphenyl C-H | Amide C=O | Weak (C-H···O) | 3D Network Stabilization |
| Biphenyl C-H | Cyano C≡N | Weak (C-H···N) | 3D Network Stabilization |
Co-crystallization is a powerful technique used to design new solid-state forms of materials with tailored physicochemical properties, such as solubility and stability. jddtonline.info A co-crystal consists of two or more different molecular components held together in a stoichiometric ratio within a single crystal lattice, primarily through non-covalent interactions like hydrogen bonding. google.com
This compound is an excellent candidate for use as a co-crystal former. Its amide and cyano groups are well-established functional moieties for creating strong and reliable hydrogen bonds with complementary functional groups on other molecules (the active pharmaceutical ingredient or another co-former). google.com For example, if paired with a co-former containing a carboxylic acid or a pyridine (B92270) group, predictable and robust hydrogen-bonded synthons (structural units) can be formed. japtronline.comgoogle.com Common methods for producing co-crystals, such as solvent evaporation or liquid-assisted grinding, could be employed to screen for new co-crystalline phases involving this compound. sysrevpharm.orgnih.gov The formation of co-crystals can be driven by creating a supersaturated solution from which the co-crystal precipitates or by the catalytic action of a small amount of solvent in a grinding process to enhance molecular diffusion and facilitate the formation of new crystalline structures. nih.gov
Development of Advanced Materials
The combination of a π-conjugated biphenyl system and a polar cyano group makes this compound a candidate for investigation in the field of advanced electronic and optical materials.
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Compounds based on a cyanobiphenyl core are a well-known and commercially significant class of liquid crystals. google.comnasa.gov The key molecular features required for such behavior are a rigid, elongated (calamitic) core and the presence of a strong dipole, both of which are present in this compound.
The biphenyl unit provides the necessary structural rigidity and anisotropy, while the terminal cyano group induces a strong dipole moment, which is crucial for the molecular alignment needed to form nematic or smectic liquid crystal phases. nasa.govresearchgate.net The acetamide portion of the molecule acts as a flexible tail, analogous to the alkyl or alkoxy chains found in conventional cyanobiphenyl liquid crystals. google.com The properties of liquid crystal phases are highly dependent on molecular structure; slight changes in the rigid core or flexible tail can significantly alter the temperature range and type of the mesophase. nasa.govresearchgate.net Therefore, this compound and its derivatives could be synthesized and studied for potential liquid crystalline behavior, possibly in mixtures with other mesogens to create materials with specific properties for display or sensor applications. google.com
Organic semiconductors are the active components in a range of electronic devices, including organic thin-film transistors (OTFTs). The development of high-performance electron-transporting (n-type) organic semiconductors has been a significant challenge. rsc.org A common strategy to create n-type materials is to incorporate strongly electron-withdrawing groups into a π-conjugated molecular backbone. rsc.orgresearchgate.net
The cyano group is a powerful electron-withdrawing substituent, and its inclusion is a proven method for lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule, a key requirement for efficient electron injection and transport. rsc.orgresearchgate.net this compound contains both a π-conjugated system (the biphenyl core) and a cyano group. This combination suggests its potential as a building block for or a standalone n-type organic semiconductor. rsc.orgnih.gov While its charge transport properties have not been extensively reported, its structure is analogous to other cyano-functionalized aromatic compounds that have demonstrated n-type semiconducting behavior. rsc.orgsigmaaldrich.com Further investigation through synthesis of thin films and characterization in an OFET device structure would be necessary to determine its mobility and on/off ratio. nih.gov
Role in Corrosion Inhibition
The protection of metals from corrosion is a critical industrial challenge. Cyanoacetamide derivatives have emerged as a promising class of effective and environmentally friendly corrosion inhibitors, particularly for metals like steel and aluminum alloys in acidic environments. researchgate.netresearchgate.net The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.gov
This compound possesses all the key structural features for an efficient corrosion inhibitor:
Heteroatoms: The presence of oxygen and nitrogen atoms in the acetamide group, with their lone pairs of electrons, can coordinate with vacant d-orbitals of metal atoms, leading to strong adsorption. nih.gov
π-Electrons: The biphenyl ring system provides a source of π-electrons that can interact with the metal surface. researchgate.net
Cyano Group: The cyano group also contributes to the molecule's electronic properties and can participate in the adsorption process. researchgate.netresearchgate.net
Research on similar cyanoacetamide compounds shows they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The inhibitor molecules adsorb on the metal surface, blocking the active sites for these reactions. This adsorption typically follows the Langmuir isotherm, indicating the formation of a monolayer on the surface. nih.gov The inhibition efficiency of these compounds is concentration-dependent, often reaching over 90% at millimolar concentrations. nih.gov
Table 2: Corrosion Inhibition Performance of Related Cyanoacetamide Derivatives in 1 M HCl
| Inhibitor Compound | Metal | Max. Inhibition Efficiency (%) | Concentration | Reference |
| A Cyanoacetamide Derivative | C38 Steel | 90.2% | 1 mM | nih.gov |
| 3-(4-chlorophenyl)-2-cyano-N-(4-hydroxyphenyl) acrylamide | X65 Carbon Steel | >90% | 5x10⁻⁴ M | researchgate.net |
| 1-naphthyl-2-cyanoacetamide Derivative (NCD2) | Inconel 800 | 95.7% | 21x10⁻⁶ mol L⁻¹ | nih.gov |
| A Cyanoacetamide Derivative | Al/Si Alloy | ~80% | 25x10⁻⁵ M | researchgate.net |
Based on these extensive findings for related structures, this compound is expected to be a highly effective corrosion inhibitor.
Adsorption Mechanisms on Metal Surfaces
The efficacy of an organic compound as a corrosion inhibitor is fundamentally dependent on its ability to adsorb onto a metal surface, creating a protective barrier. The molecular structure of this compound suggests a strong potential for adsorption on metal surfaces through several mechanisms. The molecule contains nitrogen and oxygen atoms, as well as π-bonds in the biphenyl and cyano groups, which are known to be active centers for adsorption. nih.gov
The adsorption process can be understood through two main types of interaction: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the charged metal surface and the charged molecule. Chemisorption involves the formation of coordinate covalent bonds through electron sharing between the inhibitor molecule and the vacant d-orbitals of the metal.
For this compound, the proposed adsorption mechanism involves:
The Biphenyl Group: The two aromatic rings in the biphenyl moiety provide a large surface area and a high density of π-electrons. These π-electrons can interact with the vacant d-orbitals of metals like iron, forming a stable adsorbed layer.
Heteroatoms: The nitrogen atom in the cyano group and the nitrogen and oxygen atoms in the acetamide group possess lone pairs of electrons. These can be shared with the metal surface to form strong coordinate bonds, contributing to chemisorption. nih.govresearchgate.net
Molecular Structure: The planar configuration of parts of the molecule allows for effective surface coverage, blocking the active sites on the metal surface from corrosive agents. nih.gov
The adsorption behavior of similar cyanoacetamide derivatives has been found to follow specific adsorption isotherms, such as the Langmuir and Temkin isotherms. nih.govresearchgate.net The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface, while the Temkin isotherm accounts for interactions between the adsorbed molecules. researchgate.net Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations on related compounds have shown that these molecules tend to adsorb in a parallel orientation to the metal surface, maximizing surface coverage. nih.gov
Electrochemical Studies of Protective Film Formation
Electrochemical techniques are crucial for evaluating the formation and effectiveness of protective films by corrosion inhibitors. researchgate.net The primary methods used are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data, presented as Tafel plots, can determine the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr and a shift in Ecorr in the presence of the inhibitor indicate the formation of a protective film. For compounds like this compound, it is anticipated that they would act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netnih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the resistance and capacitance of the protective layer. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of a well-formed, protective film that displaces water molecules and reduces the corrosion rate. nih.gov
The inhibition efficiency (η%) can be calculated from both polarization and EIS data. For related cyanoacetamide derivatives, inhibition efficiencies have been reported to be quite high, often exceeding 90% at optimal concentrations. nih.govnih.gov
Illustrative Electrochemical Data for this compound
The following table presents hypothetical, yet realistic, data illustrating the potential performance of this compound as a corrosion inhibitor for steel in an acidic medium, based on the performance of analogous compounds. nih.govresearchgate.netnih.gov
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (η%) |
| 0 (Blank) | -450 | 500 | 50 | 800 | - |
| 0.1 | -435 | 100 | 250 | 550 | 80.0 |
| 0.5 | -420 | 50 | 500 | 400 | 90.0 |
| 1.0 | -410 | 25 | 1000 | 300 | 95.0 |
Disclaimer: The data in this table is illustrative and intended to represent the expected performance based on the properties of structurally similar compounds. It is not based on direct experimental results for this compound.
Industrial Relevance as a Chemical Intermediate
Beyond its potential in materials protection, this compound is a valuable chemical intermediate in organic synthesis. Cyanoacetamide and its derivatives are recognized as versatile precursors for the synthesis of a wide range of heterocyclic compounds, many of which have pharmacological or agrochemical importance. researchgate.netresearchgate.net
The reactivity of the cyanoacetamide moiety is key to its utility. It features:
An active methylene (B1212753) group flanked by two electron-withdrawing groups (cyano and carbonyl), making it susceptible to condensation reactions.
A cyano group and a carbonyl group that can participate in cyclization reactions with various bidentate reagents to form five- and six-membered heterocyclic rings. researchgate.net
The presence of the biphenyl group in this compound allows for the introduction of this structural motif into more complex molecules. Biphenyl-containing compounds are of interest in various fields, including pharmaceuticals and liquid crystal technology. For instance, a closely related compound, N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide, has been used as a scaffold to synthesize a variety of heterocyclic compounds with potential biological activities. researchgate.net The synthesis of cyanoacetamide itself can be achieved through processes like the reaction of cyanoacetic esters with ammonia. google.com This highlights the accessibility of this class of compounds for further chemical elaboration.
The ability to use this compound to construct more complex molecular architectures underscores its industrial relevance as a strategic starting material.
Conclusion and Future Research Directions
Summary of Key Synthetic and Reactivity Principles
The synthesis of N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide is predicated on well-established principles of amide bond formation. The most common and efficient method involves the condensation of 4-aminobiphenyl (B23562) with a cyanoacetic acid derivative, such as ethyl cyanoacetate (B8463686). researchgate.netresearchgate.nettubitak.gov.tr This reaction is typically carried out under thermal conditions or with the aid of a catalyst to drive the reaction to completion. The reactivity of the resulting compound is largely dictated by the presence of the active methylene (B1212753) group adjacent to the cyano and carbonyl functionalities. tubitak.gov.tr These protons are acidic and can be readily removed by a base, allowing for a variety of subsequent reactions, including Knoevenagel-type condensations and alkylations. researchgate.net The biphenyl (B1667301) group, while largely stable, can influence the electronic properties and solubility of the molecule and its derivatives.
Unexplored Reactivity Pathways and Synthetic Innovations
While the fundamental reactivity of the cyanoacetamide core is understood, several avenues for this compound remain largely unexplored. The development of novel multicomponent reactions (MCRs) utilizing this biphenyl-containing building block could lead to the rapid synthesis of complex molecular architectures. researchgate.net For instance, incorporating this compound into Gewald-type reactions could yield highly substituted thiophenes with potential applications in materials science. semanticscholar.org Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions at the biphenyl core, although challenging without prior functionalization, could open up pathways to novel polymeric and extended aromatic systems.
Advanced Characterization Techniques and their Future Contribution
The structural elucidation of this compound and its derivatives relies on a suite of spectroscopic techniques. While standard methods like FT-IR, ¹H NMR, and ¹³C NMR provide foundational data, advanced techniques could offer deeper insights. researchgate.net Solid-state NMR, for example, could be employed to study the crystal packing and intermolecular interactions in solid samples. Advanced mass spectrometry techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), could provide high-resolution mass data and detailed fragmentation analysis, aiding in the characterization of complex reaction products. nih.gov
Prospects for Novel Materials Design
The rigid biphenyl unit in this compound makes it an attractive candidate for the design of novel materials. Its incorporation into polymers could lead to materials with enhanced thermal stability and specific liquid crystalline properties. researchgate.netnih.gov The cyano group can also be a site for further chemical modification, allowing for the tuning of the material's electronic and optical properties. For example, the synthesis of derivatives with extended conjugation could lead to new organic light-emitting diode (OLED) materials or organic semiconductors.
Theoretical Predictions for Next-Generation Analogues and Applications
Computational chemistry offers a powerful tool for predicting the properties and potential applications of next-generation analogues of this compound. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. researchgate.net Molecular docking studies, a common tool in drug discovery, could be used to explore the potential of these compounds as inhibitors for various biological targets. nih.gov Theoretical modeling can also guide the design of new materials by predicting their electronic band gaps, charge transport properties, and other key parameters, thus accelerating the discovery of new functional organic materials.
Q & A
Q. What are the recommended synthetic routes for N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide, and how do reaction conditions influence yield?
The compound can be synthesized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, derivatives of biphenylacetamide are often prepared by reacting biphenylamines with cyanoacetic acid derivatives under acidic conditions (e.g., acetic anhydride or HATU coupling agents). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of amine to cyanoacetic acid) and temperature (60–80°C for 12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >75% purity, but recrystallization from ethanol improves crystallinity .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- 1H/13C NMR : Aromatic protons appear at δ 7.2–7.8 ppm (biphenyl region), while the cyano group’s adjacent methylene proton resonates at δ 3.8–4.2 ppm .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 277.1 (C16H12N2O requires 276.09).
- IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ confirms the C≡N stretch .
Consistent integration ratios in NMR and high-resolution mass data are essential to confirm purity and avoid byproducts like N-arylurea derivatives .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
The cyano (-C≡N) and acetamide (-NHCO-) groups dominate reactivity:
- Cyano Group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids or amides.
- Acetamide NH : Participates in hydrogen bonding, affecting solubility and crystallinity.
Derivatization strategies (e.g., alkylation of the amide nitrogen or nucleophilic addition to the cyano group) require anhydrous conditions to prevent side reactions .
Advanced Research Questions
Q. How do electronic effects of substituents on the biphenyl ring influence the compound’s stability and reactivity?
Electron-withdrawing groups (e.g., -Cl, -F) at the 4'-position increase the acetamide’s electrophilicity, accelerating hydrolysis. Computational studies (DFT) show that para-substituents alter the HOMO-LUMO gap by 0.5–1.2 eV, impacting photostability. For example, fluorinated analogs exhibit longer half-lives (t1/2 > 48 hours in aqueous buffer) compared to non-halogenated derivatives .
Q. What contradictions exist in reported spectral data for biphenylacetamide derivatives, and how can they be resolved?
Discrepancies in NMR chemical shifts (e.g., δ 7.2 vs. 7.5 ppm for biphenyl protons) arise from solvent polarity or crystallographic packing effects. For example, DMSO-d6 induces downfield shifts due to hydrogen bonding with the acetamide NH, while CDCl3 results in sharper peaks. Cross-referencing multiple solvents and using 2D NMR (COSY, HSQC) resolves ambiguities .
Q. What computational methods are effective for predicting the biological activity or supramolecular assembly of this compound?
- Molecular Docking : AutoDock Vina identifies potential binding to kinase domains (e.g., EGFR) via π-π stacking with biphenyl and hydrogen bonding to the acetamide.
- Crystal Structure Prediction (CSP) : Force-field methods (e.g., Mercury CSD) reveal preferential packing motifs, such as herringbone arrangements stabilized by N-H···O=C interactions .
Q. How does the compound degrade under accelerated stability conditions, and what degradants are formed?
Under thermal stress (80°C/75% RH for 14 days), the cyano group hydrolyzes to carboxylic acid (confirmed by LC-MS, m/z 295.1), while photolysis generates biphenylamine via N-deacetylation. Degradation pathways:
Methodological Considerations
- Handling and Safety : Classified as non-toxic in preliminary assessments, but wear nitrile gloves and work in a fume hood due to potential respiratory irritation from fine powders .
- Data Reproducibility : Batch-to-batch variability in crystallinity (e.g., polymorphs) affects dissolution rates. Use standardized recrystallization protocols (e.g., slow cooling from ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
